molecular formula C22H23N3O3 B012749 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester CAS No. 108734-89-0

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester

Cat. No. B012749
M. Wt: 377.4 g/mol
InChI Key: WZDWERCRCNVQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester is a chemical compound that has been widely studied in scientific research. It is commonly referred to as ethyl 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetate or simply as EBA. This compound has been found to have several applications in the field of chemistry and biochemistry, including its use as a starting material for the synthesis of other compounds, as well as its potential use as a drug.

Mechanism Of Action

The mechanism of action of EBA is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the prevention and treatment of cancer.

Biochemical And Physiological Effects

EBA has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. EBA has also been found to induce the production of reactive oxygen species, which are important in the induction of apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

EBA has several advantages and limitations for use in lab experiments. One of its main advantages is its potential as a drug candidate, particularly in the treatment of cancer. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. EBA is also relatively unstable, which can make it difficult to store and transport.

Future Directions

There are several future directions for research on EBA. One area of research is the development of new synthetic methods for the compound, which could improve its stability and solubility. Another area of research is the investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EBA and its biochemical and physiological effects.

Synthesis Methods

The synthesis of EBA can be achieved through several methods, including the reaction of 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydro-1,2,4-triazine-2-acetic acid with ethyl chloroformate. This reaction results in the formation of EBA as an ethyl ester. Other methods of synthesis have also been reported, including the use of other esterifying agents and the use of different reaction conditions.

Scientific Research Applications

EBA has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as a drug, particularly in the treatment of cancer and other diseases. Several studies have reported the anticancer activity of EBA, which is believed to be due to its ability to inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

108734-89-0

Product Name

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl-3-oxo-, ethyl ester

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[5,6-bis(4-methylphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate

InChI

InChI=1S/C22H23N3O3/c1-5-28-21(26)16(4)25-22(27)23-19(17-10-6-14(2)7-11-17)20(24-25)18-12-8-15(3)9-13-18/h6-13,16H,5H2,1-4H3

InChI Key

WZDWERCRCNVQJF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

synonyms

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methylphenyl)-alpha-methyl -3-oxo-, ethyl ester

Origin of Product

United States

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